molecular formula C17H15NO3 B11173671 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate

Cat. No.: B11173671
M. Wt: 281.30 g/mol
InChI Key: JCUNELIPSKDUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate typically involves the reaction of 2,3-dihydro-1H-indole with phenyl acetate under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield 2,3-dihydroindole derivatives .

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors and enzymes, leading to different biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate group, in particular, can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

[2-(2,3-dihydroindole-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C17H15NO3/c1-12(19)21-16-9-5-3-7-14(16)17(20)18-11-10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3

InChI Key

JCUNELIPSKDUQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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